REACTION_SMILES
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[CH3:19][CH:20]([OH:21])[CH3:22].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([NH:8][c:9]2[c:10]([CH3:17])[cH:11][c:12]([CH3:16])[cH:13][c:14]2[CH3:15])[n:7]1.[ClH:18].[NH2:23][c:24]1[cH:25][cH:26][c:27]([C:28]#[N:29])[cH:30][cH:31]1.[Na+:36].[O-:32][C:33]([OH:34])=[O:35].[OH2:37]>>[c:2]1([NH:23][c:24]2[cH:25][cH:26][c:27]([C:28]#[N:29])[cH:30][cH:31]2)[n:3][cH:4][cH:5][c:6]([NH:8][c:9]2[c:10]([CH3:17])[cH:11][c:12]([CH3:16])[cH:13][c:14]2[CH3:15])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(Nc2ccnc(Cl)n2)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(Nc2ccnc(Nc3ccc(C#N)cc3)n2)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |